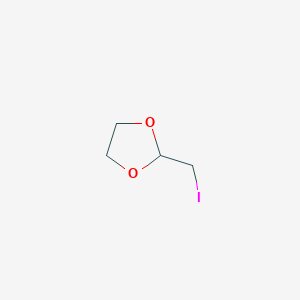

2-(Iodomethyl)-1,3-dioxolane

説明

特性

IUPAC Name |

2-(iodomethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYHULDFYFCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Methods

Emerging approaches using metal catalysts show promise but lack explicit documentation for this compound. The use of Fe(OTf)₃ or Ln(OTf)₃ in related selenylation reactions hints at potential adaptations.

Critical Process Considerations

- Conduct iodination reactions under inert atmosphere (N₂/Ar)

- Use cryogenic equipment for -80°C steps

- Employ HI scavengers (cyclohexene) to prevent side reactions

- Distillation: Effective for large-scale separations

- Chromatography: Silica gel with ethyl acetate/hexane (1:1) for lab-scale

- Recrystallization: Limited utility due to compound's liquid state

- Sensitive to light and moisture

- Store under nitrogen at -20°C with desiccants

化学反応の分析

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.

Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, periodic acid.

Substitution: Sodium azide, potassium cyanide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation: Aldehydes and ketones.

Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

Reduction: Methyl derivatives.

科学的研究の応用

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.

作用機序

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

類似化合物との比較

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(Iodomethyl)-1,3-dioxolane with related compounds:

*Properties inferred from structural analogs.

Key Observations:

- The iodomethyl group increases molecular weight and polarity compared to alkyl or chloro-substituted analogs.

- Branched substituents (e.g., 2-ethyl-2-methyl) enhance steric hindrance and thermal stability, making them suitable as solvents or polymer precursors .

- Chloroethyl and iodomethyl derivatives are more reactive in substitution reactions than their alkyl counterparts .

This compound

- Acetal Protection: Reacting iodomethyl carbonyl precursors (e.g., iodomethyl ketones) with ethylene glycol under acid catalysis .

- Halogen Exchange: Substituting chloro- or bromo-methyl analogs with iodide ions (e.g., using NaI in acetone) .

Comparative Syntheses:

Stability and Metabolic Behavior

- This compound: Likely susceptible to hydrolysis or dehalogenation under physiological conditions.

- Doxophylline: Only 5% metabolized in rat liver microsomes, with the dioxolane ring remaining intact, suggesting substituents (e.g., theophylline) protect against degradation .

- Poly(1,3-dioxolane): Depolymerizes efficiently (~96% yield) under acidic conditions, enabling recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。